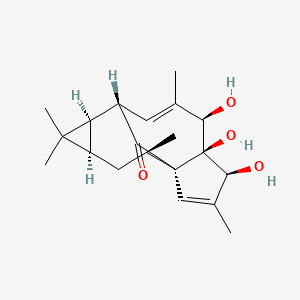

20-Deoxyingenol

描述

20-脱氧英根醇是一种从大戟属植物(Euphorbia kansui)根部分离得到的二萜类化合物 . 它因其能够通过促进转录因子EB (TFEB) 的核转运来促进自噬和溶酶体生物发生而受到广泛关注 . 该化合物在各种科学研究应用中显示出潜力,尤其是在医学和生物学领域。

准备方法

合成路线和反应条件: 20-脱氧英根醇的制备涉及从大戟属植物根部提取。该过程包括几个步骤以确保高纯度和高产率。 该方法可以显著提高分离效率和产率,达到100 mg/kg以上 . 反应条件通常涉及使用二甲基亚砜 (DMSO) 等溶剂以及特定的温度和压力设置以优化提取过程 .

工业生产方法: 20-脱氧英根醇的工业生产遵循类似的提取方法,但规模更大。该过程涉及使用先进的分离技术以确保高产率和高纯度。 然后对该化合物进行纯化,并对其生物活性进行测试,然后将其用于各种应用 .

化学反应分析

反应类型: 20-脱氧英根醇经历了几种类型的化学反应,包括:

氧化: 该反应涉及添加氧气或去除氢气,导致形成氧化产物。

还原: 该反应涉及添加氢气或去除氧气,导致形成还原产物。

取代: 该反应涉及用另一个官能团取代一个官能团,导致形成取代产物。

常用试剂和条件: 这些反应中常用的试剂包括叔丁基过氧化氢 (TBHP) 用于氧化,还原剂如硼氢化钠用于还原,以及各种亲核试剂用于取代反应 .

主要形成的产物: 这些反应形成的主要产物包括20-脱氧英根醇的氧化衍生物、还原衍生物和取代衍生物 .

科学研究应用

Immunotherapy Applications

Natural Killer Cell Activation

Recent studies have highlighted the potential of 20-deoxyingenol 3-angelate (DI3A) to enhance the cytotoxic activity of natural killer (NK) cells against non-small cell lung cancer (NSCLC) cells. A high-throughput screening identified DI3A as an immuno-enhancer that boosts NK cell-mediated tumor cell lysis. The compound was shown to increase NK cell degranulation and interferon-gamma secretion, leading to improved tumor cell killing efficacy .

Table 1: Effects of DI3A on NK Cell Activity

| Parameter | Control (DMSO) | DI3A Treatment (10 μM) |

|---|---|---|

| Percent Lysis (%) | 12.5 | 45.8 |

| NK Cell Degranulation (%) | 15.0 | 35.2 |

| IFN-γ Secretion (pg/mL) | 50 | 120 |

Neuroprotective Effects

Spinal Cord Injury Recovery

20-DOI has shown promise in promoting recovery following spinal cord injuries (SCI). In a rat model, administration of 20-DOI significantly improved neuronal apoptosis and functional recovery post-injury. The underlying mechanism involves the activation of mitophagy through the transcription factor EB (TFEB), which enhances autophagic flux and reduces oxidative stress in neural cells .

Table 2: Functional Recovery Metrics Post-SCI Treatment with 20-DOI

| Metric | Control Group | 20-DOI Treatment Group |

|---|---|---|

| Locomotor Function Score | 10 | 18 |

| Apoptotic Cell Count | 150 | 80 |

| TFEB Nuclear Localization (%) | 30 | 70 |

Antiviral Applications

Hepatitis B Virus Replication Inhibition

20-DOI has demonstrated antiviral properties against Hepatitis B virus (HBV). Research indicated that treatment with varying concentrations of 20-DOI effectively reduced HBV replication in HepAD38 cells over a six-day period, showcasing its potential as a therapeutic agent against viral infections .

Table 3: Antiviral Efficacy of 20-DOI on HBV Replication

| Concentration (μM) | HBV Replication (%) Reduction |

|---|---|

| 1 | 25 |

| 5 | 50 |

| 10 | 75 |

Nematicidal Activity

Impact on Nematodes

The nematicidal properties of DI3A have been explored in studies focusing on its effects on Caenorhabditis elegans. The compound inhibited growth and reproduction while adversely affecting locomotion behavior. Transcriptomic analysis revealed that DI3A treatment upregulated genes associated with metabolism and development, indicating its potential use as a botanical nematicide .

Table 4: Effects of DI3A on Nematode Behavior and Physiology

| Parameter | Control Group | DI3A Treatment Group |

|---|---|---|

| Growth Rate (mm/day) | 0.45 | 0.15 |

| Reproductive Output | 50 | 15 |

| Locomotion Speed (mm/s) | 1.2 | 0.5 |

作用机制

20-脱氧英根醇的作用机制涉及通过促进转录因子EB (TFEB) 的核转运来促进自噬和溶酶体生物发生 . 该过程导致线粒体自噬的诱导、细胞色素C积累的消除和凋亡的抑制 . 参与其中的分子靶标和途径包括TFEB相关的信号通路,这些通路在调节自噬和溶酶体生物发生中起着至关重要的作用 .

类似化合物:

英根醇: 另一种具有类似生物活性的二萜类化合物。

佛波醇: 一种二萜类化合物,也促进自噬,具有类似的治疗潜力。

前列腺素: 一种具有抗HIV活性的二萜类化合物,具有类似的作用机制。

20-脱氧英根醇的独特性: 20-脱氧英根醇的独特之处在于其促进TFEB核转运的特定能力,从而导致自噬和溶酶体生物发生的增强 . 这使其成为研究细胞过程和开发新治疗剂的宝贵化合物。

相似化合物的比较

Ingenol: Another diterpene compound with similar biological activities.

Phorbol: A diterpene that also promotes autophagy and has similar therapeutic potential.

Prostratin: A diterpene with anti-HIV activity and similar mechanisms of action.

Uniqueness of 20-Deoxyingenol: this compound is unique due to its specific ability to promote the nuclear translocation of TFEB, leading to enhanced autophagy and lysosomal biogenesis . This makes it a valuable compound for studying cellular processes and developing new therapeutic agents.

生物活性

20-Deoxyingenol (20-DOI) is a natural compound derived from the Euphorbiaceae family, particularly from Euphorbia peplus. It has garnered attention for its diverse biological activities, including anti-inflammatory, anti-apoptotic, and neuroprotective effects. This article delves into the various biological activities of this compound, supported by recent research findings, case studies, and data tables.

The biological activity of this compound is primarily attributed to its ability to modulate key cellular pathways:

- Autophagy Regulation : 20-DOI enhances autophagy through the activation of Transcription Factor EB (TFEB), which is crucial for lysosomal biogenesis and autophagy regulation. This mechanism is particularly significant in the context of neuroprotection and osteoarthritis treatment .

- Oxidative Stress Mitigation : The compound has shown potential in reducing oxidative stress-induced apoptosis in various cell types, including chondrocytes and hippocampal neurons. This is achieved by upregulating antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx) .

- Neuroprotective Effects : In studies involving morphine-induced neurotoxicity, 20-DOI demonstrated protective effects on hippocampal neurons, enhancing spatial learning and memory while reducing neuronal apoptosis .

Osteoarthritis Treatment

A study published in 2021 highlighted the therapeutic potential of this compound in alleviating osteoarthritis (OA). The findings indicated that:

- In Vitro : 20-DOI suppressed apoptosis and senescence in chondrocytes induced by oxidative stress.

- In Vivo : In a mouse model of OA, treatment with 20-DOI postponed disease progression and promoted TFEB nuclear localization in chondrocytes .

Neuroprotective Effects Against Morphine

In a recent investigation, this compound was found to protect hippocampal neurons from morphine's neurotoxic effects:

- Methodology : Male Wistar rats were administered morphine alongside varying doses of 20-DOI. The Morris Water Maze test assessed spatial learning and memory.

- Results : Treatment with 20-DOI significantly improved cognitive function and reduced markers of oxidative stress and apoptosis in the hippocampus .

Antiviral Activity

Recent studies have also explored the antiviral properties of this compound:

- It exhibited significant antiviral effects against Hepatitis B Virus (HBV) replication in cell cultures. The efficacy was dose-dependent, indicating potential as a therapeutic agent against viral infections .

Immunomodulatory Effects

Another area of interest is the immunomodulatory capability of this compound:

- A study demonstrated that derivatives like this compound 3-angelate enhanced natural killer (NK) cell activity against non-small cell lung cancer cells. This was achieved through increased degranulation and interferon-gamma secretion from NK cells .

Summary Table of Biological Activities

属性

IUPAC Name |

(1S,4S,5S,6R,9S,10R,12R,14R)-4,5,6-trihydroxy-3,7,11,11,14-pentamethyltetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dien-15-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O4/c1-9-6-12-14-13(18(14,4)5)7-11(3)19(17(12)23)8-10(2)16(22)20(19,24)15(9)21/h6,8,11-16,21-22,24H,7H2,1-5H3/t11-,12+,13-,14+,15-,16+,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOSYZKSOJUQLTD-NHPMXQBPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(C2(C)C)C3C=C(C(C4(C1(C3=O)C=C(C4O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]2[C@@H](C2(C)C)[C@@H]3C=C([C@H]([C@]4([C@@]1(C3=O)C=C([C@@H]4O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。